molecular formula C7H6ClN3 B1601616 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile CAS No. 57183-29-6

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile

Cat. No.: B1601616
CAS No.: 57183-29-6
M. Wt: 167.59 g/mol
InChI Key: HWNXQUOYDBXUEU-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H6ClN3 It is a derivative of pyridine, featuring an amino group at the 5-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-chloro-6-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Cyanation: The amino group is converted to a nitrile group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the nitrile group can be reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Biological Studies: Used in the study of enzyme interactions and receptor binding.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with various biological targets, while the amino and chloro groups provide sites for further functionalization.

Comparison with Similar Compounds

    2-Amino-5-chloro-6-methylpyridine: Similar structure but lacks the nitrile group.

    5-Amino-2-chloropyridine: Similar structure but lacks the methyl and nitrile groups.

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness:

    Functional Groups: The combination of amino, chloro, methyl, and nitrile groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile provides unique reactivity and potential for diverse applications.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-amino-2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6(10)2-5(3-9)7(8)11-4/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNXQUOYDBXUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512412
Record name 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-29-6
Record name 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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